molecular formula C12H24N2O3 B13032768 Tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate

Tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate

Cat. No.: B13032768
M. Wt: 244.33 g/mol
InChI Key: SCCDVSKVKURXSP-ZJUUUORDSA-N
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Description

Tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-aminopiperidine-1-carboxylate
  • Tert-butyl 4-aminopiperidine-1-carboxylate
  • Tert-butyl 4-aminopiperidine-1-carboxylate

Uniqueness

Tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both tert-butyl and ethoxy groups. These groups confer distinct chemical properties, making the compound valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-ethoxypiperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-5-16-10-8-14(7-6-9(10)13)11(15)17-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-,10+/m1/s1

InChI Key

SCCDVSKVKURXSP-ZJUUUORDSA-N

Isomeric SMILES

CCO[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C

Canonical SMILES

CCOC1CN(CCC1N)C(=O)OC(C)(C)C

Origin of Product

United States

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